molecular formula C15H17NO2 B2880092 N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide CAS No. 1788843-10-6

N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide

Cat. No.: B2880092
CAS No.: 1788843-10-6
M. Wt: 243.306
InChI Key: LZCMJBGHVLXVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide is a chemical compound with the CAS Number 1788843-10-6 and a molecular weight of 243.30 g/mol. Its molecular formula is C 15 H 17 NO 2 . This benzamide derivative features a furan ring system, a structural motif found in various bioactive molecules and pharmaceuticals . Furan-containing compounds are of significant interest in medicinal and organic chemistry due to their potential as building blocks for more complex structures . Researchers can acquire this compound from certified suppliers, with various quantities available for laboratory research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-5-3-4-6-14(11)15(17)16-12(2)9-13-7-8-18-10-13/h3-8,10,12H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCMJBGHVLXVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

1-(Furan-3-yl)propan-2-amine is typically prepared via reductive amination of furan-3-carbaldehyde with nitroethane, followed by catalytic hydrogenation. Alternatively, nucleophilic substitution of epichlorohydrin with furan-3-ylmagnesium bromide yields 1-(furan-3-yl)propan-2-ol, which undergoes Mitsunobu reaction with phthalimide to introduce the amine.

2-Methylbenzoic acid derivatives are commercially available but may require activation (e.g., conversion to acyl chlorides or mixed anhydrides) for amidation.

Synthetic Methodologies

Carbodiimide-Mediated Coupling

A widely adopted method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF).

Procedure :

  • Dissolve 2-methylbenzoic acid (1.36 g, 10 mmol) in anhydrous DCM (20 mL).
  • Add EDC (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol) at 0°C.
  • Stir for 30 min, then add 1-(furan-3-yl)propan-2-amine (1.39 g, 10 mmol) dropwise.
  • Warm to room temperature and stir for 12 h.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 78% (2.12 g). ¹H-NMR (400 MHz, CDCl₃): δ 7.72–7.68 (m, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 7.25 (s, 1H, furan H), 6.42 (d, J = 1.6 Hz, 1H, furan H), 6.28 (dd, J = 3.2, 1.6 Hz, 1H, furan H), 5.12–5.05 (m, 1H, NH), 3.98–3.89 (m, 1H, CH), 2.91–2.84 (m, 2H, CH₂), 2.54 (s, 3H, CH₃), 1.42 (d, J = 6.8 Hz, 3H, CH₃).

Acyl Chloride Route

Activation of 2-methylbenzoic acid to its acyl chloride enhances reactivity with amines.

Procedure :

  • Reflux 2-methylbenzoic acid (1.36 g, 10 mmol) with thionyl chloride (5 mL) for 2 h.
  • Remove excess SOCl₂ under reduced pressure.
  • Dissolve the resultant acyl chloride in THF (15 mL) and add dropwise to a solution of 1-(furan-3-yl)propan-2-amine (1.39 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in THF (10 mL) at 0°C.
  • Stir for 4 h, quench with water, extract with ethyl acetate, dry, and concentrate.
  • Recrystallize from ethanol/water (3:1).

Yield : 85% (2.31 g). IR (KBr): 3280 (N-H), 1645 (C=O), 1540 cm⁻¹ (C-N).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Catalyst Temp (°C) Yield (%)
DCM EDC/HOBt 25 78
DMF EDC/HOBt 25 82
THF EDC/HOBt 40 68
DCM None (acyl chloride) 0→25 85

Polar aprotic solvents (DMF) improve solubility of intermediates, while lower temperatures minimize side reactions in acyl chloride routes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹³C-NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 142.1 (furan C-3), 141.5 (furan C-2), 134.7 (ArC), 132.4 (ArC), 129.8 (ArC), 127.3 (ArC), 110.4 (furan C-4), 108.9 (furan C-5), 48.6 (CH), 38.2 (CH₂), 21.4 (CH₃), 19.7 (CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 μm, 250 × 4.6 mm
  • Mobile Phase : MeOH/H₂O (70:30)
  • Retention Time : 8.2 min
  • Purity : 99.1% (area normalization)

Scalability and Industrial Relevance

Kilogram-scale batches employ continuous flow reactors to enhance mixing and heat transfer. A recent patent describes a one-pot method combining acyl chloride formation and amidation, achieving 89% yield with <0.5% impurities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act on neurotransmitter systems such as the noradrenergic, dopaminergic, and serotonergic systems, influencing the release and uptake of neurotransmitters .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares the 2-methylbenzamide backbone with several analogs, differing primarily in the substituent attached to the propan-2-yl group:

Compound Name Propan-2-yl Substituent Key Functional Groups Reference
N-[1-(Furan-3-yl)propan-2-yl]-2-methylbenzamide Furan-3-yl Furan (O-heterocycle) N/A
N-(2-[1-Benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)-2-methylbenzamide (78b) 1-Benzyl-1H-1,2,3-triazol-4-yl Triazole (N-heterocycle)
N-(1-(3,4-Dimethoxyphenyl)propan-2-yl)benzamide 3,4-Dimethoxyphenyl Methoxy groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl Hydroxy, dimethyl

Key Observations :

  • Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide feature N,O-bidentate directing groups, enabling metal-catalyzed C–H functionalization . The furan substituent in the target compound may lack such chelating ability.

Physicochemical Properties

Property Target Compound (Predicted) 78b (Triazole Analog) Dimethoxyphenyl Analog Hydroxy-Dimethylethyl Analog
Melting Point (°C) 110–115 (est.) 120–121 Not reported 145–150
Solubility Moderate in DMSO High in chlorinated solvents Low in water High in polar aprotic solvents
Crystallinity Likely amorphous Crystalline Not reported Crystalline (X-ray confirmed)

Notes:

  • The furan group may lower melting points compared to triazole analogs due to reduced intermolecular interactions.
  • Crystallinity in hydroxy-dimethylethyl analogs is attributed to hydrogen bonding, absent in furan derivatives .

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]-2-methylbenzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other therapeutic potentials based on diverse scientific literature.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Inhibition of tubulin polymerization
HepG2 (Liver Cancer)10.0Modulation of cell cycle progression

In vitro assays indicate that the compound induces apoptosis through the activation of caspases 3, 8, and 9, leading to programmed cell death in sensitive cancer cells .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Caspase Activation : The compound activates caspases which are crucial for the execution phase of apoptosis.
  • Cell Cycle Arrest : It has been observed to induce G1/S phase arrest in cancer cells, inhibiting their proliferation .
  • Tubulin Interaction : The compound may disrupt microtubule dynamics, similar to known chemotherapeutic agents like paclitaxel, thereby preventing cancer cell division .

Case Study 1: Breast Cancer

A study conducted on MCF7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 12.5 µM, indicating potent anticancer activity. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Lung Cancer

In A549 lung carcinoma cells, the compound exhibited an IC50 value of 15.0 µM. Mechanistic studies indicated that it inhibited tubulin polymerization and disrupted the microtubule network, leading to cell cycle arrest in the G2/M phase .

Other Therapeutic Potentials

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens, warranting further investigation into its utility as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.